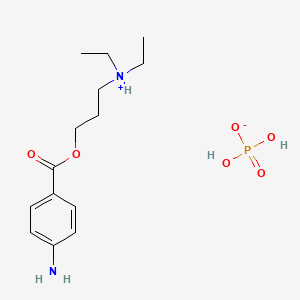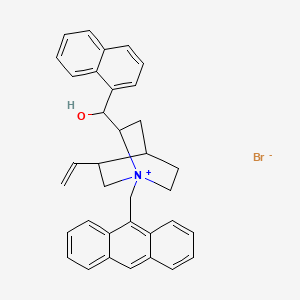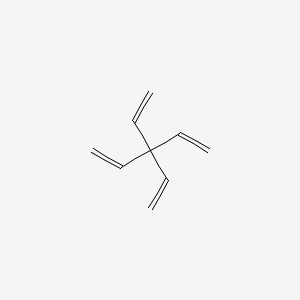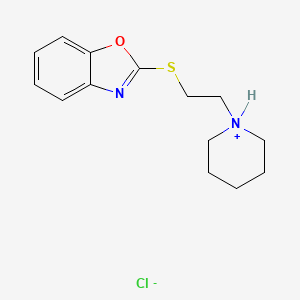
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include those related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopteridine: Similar in structure but lacks the 4-aminophenyl group.
6,7-Dimethylpterin: Contains additional methyl groups on the pteridine ring.
Biopterin: A naturally occurring pteridine involved in the biosynthesis of neurotransmitters.
Uniqueness
2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is unique due to the presence of both amino groups and the 4-aminophenyl substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12N6O |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-amino-6-(4-aminophenyl)-3,4a-dihydro-2H-pteridin-4-one |
InChI |
InChI=1S/C12H12N6O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,13-14H2,(H,18,19) |
InChI-Schlüssel |
HPOXHTXTFXFVIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


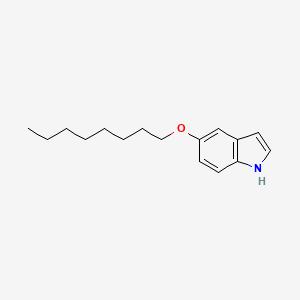
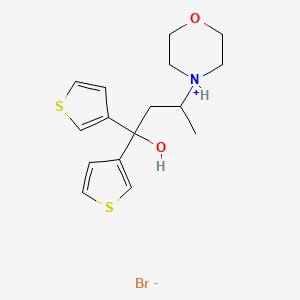
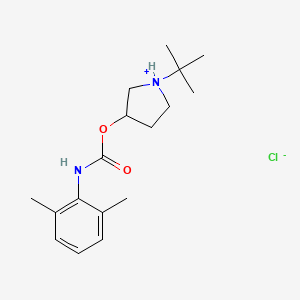
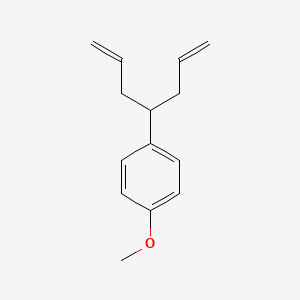
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
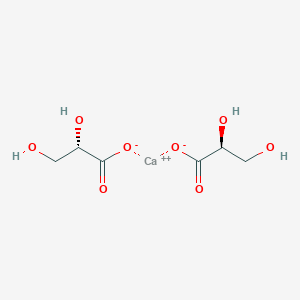
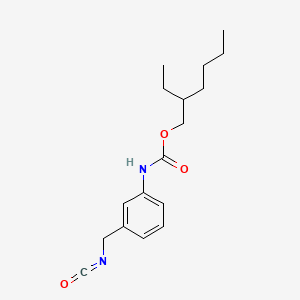

![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)

